Methotrexyl-N'-biotinylethylenediamine

Description

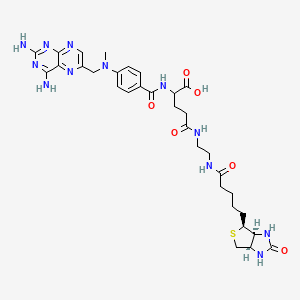

Methotrexyl-N'-biotinylethylenediamine is a biotinylated derivative of methotrexate, a well-known folate antagonist and chemotherapeutic agent. This compound combines methotrexate with biotin via an ethylenediamine linker, enabling dual functionality:

- Targeting: Biotin’s high affinity for avidin/streptavidin allows for precise targeting in diagnostic and therapeutic applications.

- Therapeutic/Diagnostic Potential: Methotrexate’s cytotoxic properties make it suitable for drug delivery systems, while biotin facilitates imaging or purification workflows.

The compound is cataloged as sc-218710 by Santa Cruz Biotechnology, priced at ¥3,723 ($330) for 5 mg . It is explicitly labeled for research use, emphasizing applications in targeted drug delivery, biochemical assays, and molecular imaging .

Properties

Molecular Formula |

C32H42N12O6S |

|---|---|

Molecular Weight |

722.8 g/mol |

IUPAC Name |

5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C32H42N12O6S/c1-44(15-18-14-37-28-26(38-18)27(33)42-31(34)43-28)19-8-6-17(7-9-19)29(47)39-20(30(48)49)10-11-24(46)36-13-12-35-23(45)5-3-2-4-22-25-21(16-51-22)40-32(50)41-25/h6-9,14,20-22,25H,2-5,10-13,15-16H2,1H3,(H,35,45)(H,36,46)(H,39,47)(H,48,49)(H2,40,41,50)(H4,33,34,37,42,43)/t20?,21-,22-,25-/m0/s1 |

InChI Key |

KCIRRPUIZUDBRT-NWXPOXQNSA-N |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methotrexyl-N’-biotinylethylenediamine involves the conjugation of methotrexate with biotinylated ethylenediamine. The reaction typically requires the activation of the carboxyl group of methotrexate, followed by its coupling with the amine group of biotinylated ethylenediamine. Common reagents used in this process include N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of Methotrexyl-N’-biotinylethylenediamine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent systems, to ensure high yield and purity. The compound is typically purified using chromatographic techniques and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Methotrexyl-N’-biotinylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the biotinylated ethylenediamine moiety.

Substitution: The compound can undergo substitution reactions, particularly at the amine and carboxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Methotrexyl-N’-biotinylethylenediamine, which can be used for further research and applications .

Scientific Research Applications

Methotrexyl-N’-biotinylethylenediamine has a wide range of scientific research applications:

Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated compounds.

Biology: Employed in proteomics research for the labeling and detection of proteins.

Medicine: Investigated for its potential use in targeted drug delivery systems, particularly in cancer therapy.

Industry: Utilized in the development of diagnostic assays and biosensors

Mechanism of Action

The mechanism of action of Methotrexyl-N’-biotinylethylenediamine involves the inhibition of dihydrofolate reductase by the methotrexate moiety, leading to the disruption of DNA synthesis and cell proliferation. The biotinylated ethylenediamine group facilitates the targeting and binding of the compound to specific proteins and receptors, enhancing its efficacy in research and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Biotinylated Compounds

Structural and Functional Differences

The table below compares Methotrexyl-N'-biotinylethylenediamine with structurally related biotin derivatives:

Key Observations:

- Reactive Groups: Compounds like N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate include thiol-reactive groups for site-specific conjugation, whereas this compound relies on biotin-avidin interactions .

- Therapeutic vs. Diagnostic Focus: Methotrexate’s presence distinguishes this compound as a therapeutic conjugate, unlike derivatives like Methyl N-Biotinyl-6-amino-2-naphthonate, which are tailored for imaging .

Cost and Accessibility

This compound is moderately priced compared to other derivatives. For example:

- N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate costs ¥4,062 for 1 mg, making it ~5x more expensive per mg than this compound .

- NHS-SS-(+)-Biotin is priced at $645 for 50 mg , offering a cost-effective option for large-scale biotinylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.